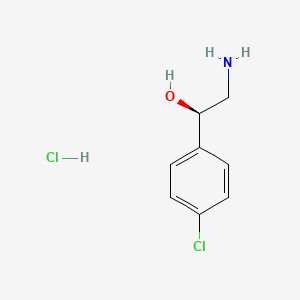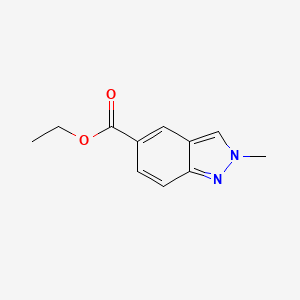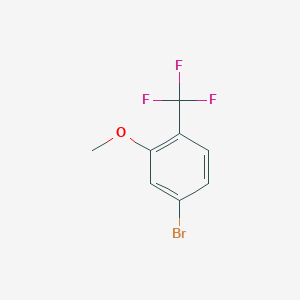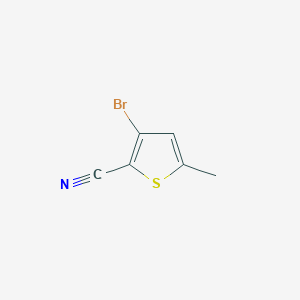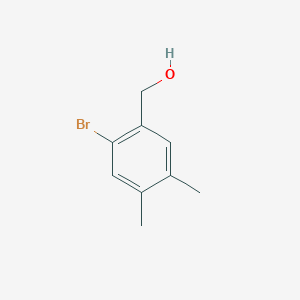![molecular formula C15H19NO4 B1374498 1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1179622-21-9](/img/structure/B1374498.png)
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a chemical compound . It has a molecular weight of 277.32 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) .
Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 277.32 .
Applications De Recherche Scientifique
Tert-butoxycarbonylation Reagent
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has been utilized as a tert-butoxycarbonylation reagent. It is effective for the tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, and the reactions proceed chemoselectively in high yield under mild conditions (Saito et al., 2006).
Synthesis of Tetrahydroquinolines
The compound plays a role in the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their heterocyclic analogs. A one-pot method based on the tert-amino effect is used, starting from various ortho-dialkylaminoaldehydes and Meldrum's acid (Ryabukhin et al., 2008).
Solid-Phase Synthesis of Quinoxalines
It is also used in the synthesis of quinoxalines. 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates react with aromatic 1,2-diamines to give 3-methylquinoxaline-2-carboxylates, a reaction that can be carried out in both liquid and solid phases (Attanasi et al., 2001).
Improved Synthesis of Tetrahydroisoquinoline Derivatives
An improved synthesis method for tetrahydroisoquinoline derivatives utilizes this compound. The modified Pictet-Spengler reaction employed in this synthesis yields a high product yield with minimal racemization (Liu et al., 2008).
Mercuric Ion-Initiated Cyclization
This compound is involved in the mercuric ion-initiated cyclization of N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, leading to the formation of various tetrahydroquinolines (Berger & Kerly, 1993).
Directed Lithiation Reaction
In another application, directed lithiation reactions use this compound to synthesize N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines, providing a new approach to versatile quinoline ring nucleus synthesis (Reed et al., 1988).
Marine Drug Synthesis
In marine drug research, the compound aids in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, important for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Synthesis of Peptides Containing Tetrahydroquinoline
Peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid are synthesized using this compound, contributing to the determination of absolute configurations of tetrahydroquinoline derivatives (Paradisi & Romeo, 1977).
Safety and Hazards
Mécanisme D'action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amine-containing molecules or structures within a biological system.
Mode of Action
The mode of action of this compound is likely related to its BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo reactions involving the addition or removal of the BOC group, depending on the conditions and the presence of other reactants .
Action Environment
The action of “1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid” may be influenced by various environmental factors. For instance, the addition and removal of the BOC group are dependent on the presence of certain reactants and the pH of the environment . Other factors, such as temperature and the presence of other molecules, may also influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of protecting amino groups during peptide synthesis. The Boc group is an acid-labile protecting group used to prevent unwanted reactions at the amino site. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Boc group under acidic conditions, thereby releasing the free amine. The interactions between this compound and these enzymes are crucial for its function in synthetic chemistry .
Cellular Effects
This compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of specific enzymes involved in these pathways. For instance, the release of the Boc group can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in protein synthesis and degradation, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Boc group is cleaved by acidic conditions, leading to the formation of a free amine. This process can inhibit or activate enzymes by binding to their active sites or altering their conformation. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s behavior in various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic functions. These dosage-dependent effects are critical for determining the compound’s safety and efficacy in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and cellular processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function are affected by its localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches its intended site of action within the cell .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-5-7-10-11(13(17)18)6-4-8-12(10)16/h4,6,8H,5,7,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUJKDHNXTZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179622-21-9 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
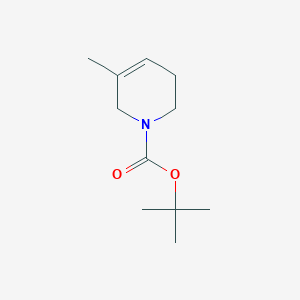



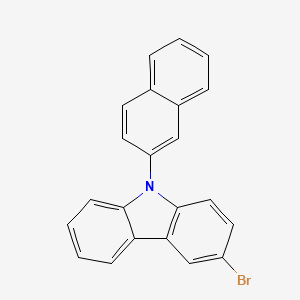
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)
